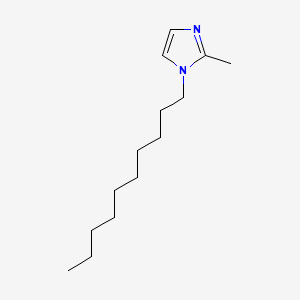

1-Decyl-2-methylimidazole

Description

Properties

IUPAC Name |

1-decyl-2-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2/c1-3-4-5-6-7-8-9-10-12-16-13-11-15-14(16)2/h11,13H,3-10,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFRZOZNMWIFLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN1C=CN=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20194859 | |

| Record name | 1-Decyl-2-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42032-30-4 | |

| Record name | 1-Decyl-2-methylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42032-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Decyl-2-methyl-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042032304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Decyl-2-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-decyl-2-methyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.558 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis and characterization of 1-Decyl-2-methylimidazole"

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Decyl-2-methylimidazole

This document provides a comprehensive technical guide for the synthesis, purification, and characterization of this compound. Tailored for researchers, scientists, and professionals in drug development and materials science, this guide emphasizes the underlying chemical principles, procedural rationale, and robust analytical validation required for producing this compound with high purity.

Introduction: The Versatility of N-Alkylated Imidazoles

This compound (CAS No: 42032-30-4) is a notable member of the N-alkylated imidazole family.[1][2] These compounds are critical precursors and intermediates in a wide range of applications. They form the cationic core of many room-temperature ionic liquids (ILs), which are valued as green solvents and electrolytes.[3][4] Furthermore, the imidazole scaffold is a ubiquitous feature in pharmacologically active molecules, making its derivatives, such as this compound, valuable building blocks in medicinal chemistry.[5][6] The long decyl chain imparts significant hydrophobicity, influencing the compound's physical properties and its utility in specific applications like extraction processes.[7][8]

This guide presents a detailed examination of a standard laboratory-scale synthesis and the subsequent analytical workflow required to verify the product's identity and purity.

Part 1: Synthesis via N-Alkylation

The most direct and widely employed method for synthesizing this compound is the N-alkylation of 2-methylimidazole with a suitable decyl halide. This reaction is a classic example of a nucleophilic substitution.

Principle and Mechanism

The reaction proceeds via an S_N2 mechanism. The imidazole ring contains two nitrogen atoms; the pyrrole-type nitrogen (N-1) is acidic, while the pyridine-type nitrogen (N-3) is basic and nucleophilic. In the presence of a base, the acidic proton on the N-1 nitrogen of 2-methylimidazole is abstracted, generating a potent imidazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent (1-bromodecane), displacing the bromide ion and forming the N-C bond.[6]

For 2-methylimidazole, the two nitrogen atoms are chemically equivalent with respect to alkylation due to tautomerism, so only a single N-alkylated product is formed. The choice of base and solvent is critical for reaction efficiency, preventing side reactions and facilitating product isolation.[9]

Workflow for Synthesis of this compound

Caption: Workflow for the laboratory synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from general procedures for the N-alkylation of imidazoles.[10]

Materials & Equipment:

-

2-Methylimidazole (C₄H₆N₂)

-

1-Bromodecane (C₁₀H₂₁Br)

-

Sodium hydroxide (NaOH), pellets

-

Toluene, anhydrous

-

Deionized water

-

Magnesium sulfate (MgSO₄), anhydrous

-

Three-neck round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Thin-Layer Chromatography (TLC) apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methylimidazole (8.21 g, 0.1 mol) and anhydrous toluene (100 mL). Stir until the 2-methylimidazole is fully dissolved.

-

Addition of Base: Carefully add sodium hydroxide pellets (4.4 g, 0.11 mol, 1.1 eq) to the solution. The use of a slight excess of base ensures complete deprotonation of the imidazole.[10]

-

Addition of Alkylating Agent: Slowly add 1-bromodecane (22.13 g, 0.1 mol) to the mixture at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approx. 110°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 ethyl acetate/hexane eluent) by observing the disappearance of the 2-methylimidazole spot.

-

Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. The inorganic salt by-product (sodium bromide) will precipitate. Filter the solid salt and wash it with a small amount of toluene.

-

Work-up: Combine the filtrate and the toluene wash. Transfer the solution to a separatory funnel and wash with deionized water (2 x 50 mL) to remove any remaining salts and unreacted NaOH.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

Final Drying: Place the resulting viscous liquid under high vacuum at an elevated temperature (e.g., 70°C) for several hours to remove any residual volatile impurities.[11] This step is crucial as residual solvents can significantly affect the product's properties.[3]

Part 2: Characterization and Analysis

Thorough characterization is essential to confirm the structure of the synthesized molecule and assess its purity. A combination of spectroscopic and physical property measurements is employed.

Physicochemical Properties

The synthesized product should be a clear, slightly viscous liquid at room temperature.[2] A summary of its key physical properties is provided below.

| Property | Value | Source(s) |

| CAS Number | 42032-30-4 | [1][2] |

| Molecular Formula | C₁₄H₂₆N₂ | [1] |

| Molecular Weight | 222.37 g/mol | [1][2] |

| Appearance | Liquid | [2] |

| Boiling Point | 157-158 °C at 3 mmHg | [2][7][8] |

| Density | 0.9 g/mL at 25 °C | [2][7][8] |

| Refractive Index (n20/D) | 1.475 | [2][7][8] |

Workflow for Product Characterization

Caption: Logical workflow for the analytical characterization of this compound.

Spectroscopic Data Interpretation

1. ¹H NMR Spectroscopy (Proton NMR)

-

Rationale: This is the most powerful tool for confirming the successful N-alkylation and the overall structure by showing the presence and connectivity of all non-exchangeable protons.

-

Expected Spectrum (in CDCl₃):

-

~6.8-7.0 ppm: Two singlets (or narrow doublets, 1H each), corresponding to the two protons on the imidazole ring (H-4 and H-5).

-

~3.8-4.0 ppm: A triplet (2H), representing the methylene group of the decyl chain directly attached to the imidazole nitrogen (-N-CH₂ -).

-

~2.3-2.4 ppm: A singlet (3H), corresponding to the methyl group at the C-2 position of the imidazole ring.

-

~1.7-1.9 ppm: A multiplet (quintet, 2H), for the second methylene group of the decyl chain.

-

~1.2-1.4 ppm: A broad multiplet (~14H), representing the remaining seven methylene groups of the decyl chain.

-

~0.8-0.9 ppm: A triplet (3H), for the terminal methyl group of the decyl chain.

-

2. ¹³C NMR Spectroscopy (Carbon NMR)

-

Rationale: Confirms the carbon skeleton of the molecule.

-

Expected Spectrum (in CDCl₃):

-

~145 ppm: Quaternary carbon at the C-2 position of the imidazole ring.

-

~120-128 ppm: Two methine carbons of the imidazole ring (C-4 and C-5).

-

~45-50 ppm: Methylene carbon attached to the nitrogen (-N-C H₂-).

-

~10-35 ppm: A series of peaks corresponding to the remaining nine carbons of the decyl chain and the C-2 methyl group.

-

3. FT-IR Spectroscopy (Infrared)

-

Rationale: Identifies the functional groups present in the molecule. The disappearance of the broad N-H stretch from 2-methylimidazole is a key indicator of successful alkylation.

-

Expected Characteristic Peaks:

-

2850-3000 cm⁻¹: Strong C-H stretching vibrations from the decyl and methyl groups.

-

~3100 cm⁻¹: Weaker C-H stretching from the imidazole ring.

-

~1500-1600 cm⁻¹: C=N and C=C stretching vibrations within the imidazole ring.

-

Absence of a broad peak ~3200-3400 cm⁻¹: Confirms the replacement of the N-H proton.

-

4. Mass Spectrometry (MS)

-

Rationale: Determines the molecular weight of the compound, providing definitive confirmation of the product's identity.

-

Expected Result (ESI+):

-

A prominent peak for the molecular ion [M+H]⁺ at m/z = 223.2.[12]

-

Conclusion

The synthesis of this compound via N-alkylation of 2-methylimidazole is a robust and reliable procedure. The causality behind the choice of reagents—a strong base to generate the nucleophilic imidazolate and an appropriate solvent to facilitate the S_N2 reaction—is key to a successful outcome. Rigorous purification, particularly the removal of inorganic salts and residual solvents, is paramount for obtaining a high-purity product suitable for sensitive applications in research and development. The validation of the final product through a multi-technique analytical approach, including NMR, FT-IR, and Mass Spectrometry, provides a self-validating system that ensures both structural integrity and purity, meeting the high standards required for scientific and industrial use.

References

- Purification of Ionic Liquids: Sweeping Solvents by Nitrogen. ACS Publications.

- Seddon, K. R., Stark, A., & Torres, M. J. (2010). Synthesis, purification and characterization of ionic liquids. PubMed.

- Han, D., & Row, K. H. (2019). Recovery and purification of ionic liquids from solutions: a review. PMC - PubMed Central.

- Kim, K. S., et al. (2004). A purification method of ionic liquids to obtain their high purity. Google Patents (WO2004080974A1).

- Saeed, S., Rashid, N., & Jones, P. G. (2009). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. PubMed.

- Baudequin, C., et al. (2005). Purification of Imidazolium Ionic Liquids for Spectroscopic Applications. Academia.edu.

- BenchChem (2025). Application Notes and Protocols: Reaction Conditions for N-Alkylation of 2-Acetyl-4-Methylimidazole. Benchchem.

- Various Authors (2015). Any advise about the synthesis of N-alkylation of pyrrolidine, 2-methyl imidazole and benzimidazole? ResearchGate.

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2775924, 1-Decyl-2-methyl-1H-imidazole. PubChem.

- Sigma-Aldrich. This compound 97. Sigma-Aldrich.

- ChemicalBook (2025). This compound | 42032-30-4. ChemicalBook.

- Stansbury, Jr., H. O. (1991). Process for preparing 1-alkylimidazoles. Google Patents (US5011934A).

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14452952, 1-Decyl-1H-imidazole-2-methanol. PubChem.

- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans (2013). 2-METHYLIMIDAZOLE. Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI.

- PubChemLite. This compound (C14H26N2). PubChemLite.

- ChemicalBook. This compound CAS#: 42032-30-4. ChemicalBook.

- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0243940). HMDB.

- Zhang, J., et al. (2018). STUDY ON THE SYNTHESIS OF 1-DECYL-3-METHYLIMIDAZOLE IONIC LIQUIDS. ResearchGate.

Sources

- 1. 1-Decyl-2-methyl-1H-imidazole | C14H26N2 | CID 2775924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97 42032-30-4 [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound | 42032-30-4 [chemicalbook.com]

- 8. This compound CAS#: 42032-30-4 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]

- 11. (PDF) Purification of Imidazolium Ionic Liquids for Spectroscopic Applications [academia.edu]

- 12. PubChemLite - this compound (C14H26N2) [pubchemlite.lcsb.uni.lu]

"physicochemical properties of 1-Decyl-2-methylimidazole"

An In-depth Technical Guide to the Physicochemical Properties of 1-Decyl-2-methylimidazole

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound (CAS No. 42032-30-4), a key heterocyclic compound with significant potential in materials science, catalysis, and as an intermediate in the synthesis of ionic liquids. As a Senior Application Scientist, the objective of this document is to move beyond mere data tabulation and provide a foundational understanding of the causality behind these properties, the methodologies for their determination, and their implications for practical applications. This guide is intended for researchers, chemists, and drug development professionals who require a deep, actionable understanding of this molecule.

Molecular and Chemical Identity

This compound is an N-substituted imidazole featuring a ten-carbon alkyl chain (decyl group) at the N1 position and a methyl group at the C2 position. This amphiphilic structure—a polar imidazole head and a long, nonpolar alkyl tail—is the primary determinant of its physical and chemical behavior.

Table 1: Chemical Identity and Core Properties

| Property | Value | Source(s) |

| CAS Number | 42032-30-4 | [1][2][3][4] |

| Molecular Formula | C₁₄H₂₆N₂ | [1][5] |

| Molecular Weight | 222.37 g/mol | [2][5] |

| Physical Form | Liquid at 25 °C | [1][3] |

| Density | 0.9 g/mL at 25 °C | [1][2][3] |

| Boiling Point | 157-158 °C at 3 mmHg | [1][2][3] |

| Refractive Index (n20/D) | 1.475 | [1][3] |

| Flash Point | >113 °C (>230 °F) | [1][2][3] |

| SMILES String | CCCCCCCCCCn1ccnc1C | [3] |

| InChIKey | BKFRZOZNMWIFLH-UHFFFAOYSA-N | [3] |

Synthesis and Purification: An Experimental Protocol

The most direct and widely adopted method for synthesizing N-alkylated imidazoles is through a direct N-alkylation reaction, a class of S N 2 reactions. This involves the reaction of the parent imidazole heterocycle with a suitable alkyl halide. For this compound, the logical precursors are 2-methylimidazole and a 1-halodecane, typically 1-bromodecane, due to its optimal reactivity and commercial availability.

Causality in Experimental Design

-

Choice of Reactants : 2-methylimidazole provides the core heterocyclic structure. 1-bromodecane is selected as the alkylating agent; the bromide is a good leaving group, making the reaction efficient without being excessively reactive like iodide, which can be more expensive and less stable.

-

Solvent Selection : A polar aprotic solvent such as acetonitrile or DMF is often chosen to solvate the reactants and facilitate the S N 2 mechanism. However, for greener chemistry and simpler workup, the reaction can sometimes be run neat or with minimal solvent.

-

Base : A base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is required to deprotonate the N-H of the imidazole ring, generating the more nucleophilic imidazolide anion. This significantly accelerates the rate of alkylation.

-

Purification : The product's long alkyl chain gives it significant nonpolar character, making it amenable to purification via vacuum distillation to remove unreacted starting materials and high-boiling impurities.

Step-by-Step Synthesis Protocol

-

Glassware Preparation : Ensure all glassware (a three-neck round-bottom flask, condenser, and dropping funnel) is thoroughly dried in an oven to prevent side reactions with water.

-

Inert Atmosphere : Assemble the apparatus and purge with a dry, inert gas such as nitrogen or argon for 15-20 minutes. This is crucial to prevent moisture from interfering with the base, especially if using NaH.

-

Reactant Charging : To the flask, add 2-methylimidazole (1.0 eq) and a suitable base (e.g., potassium carbonate, 1.2 eq). Add a polar aprotic solvent like acetonitrile to facilitate stirring.

-

Alkylation : While stirring the mixture, add 1-bromodecane (1.05 eq) dropwise via the dropping funnel at room temperature. A slight excess of the alkylating agent ensures the complete consumption of the starting imidazole.

-

Reaction Execution : Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor its progress using Thin-Layer Chromatography (TLC).

-

Workup : Upon completion, cool the mixture to room temperature. Filter off the inorganic salts (the base and the resulting KBr). Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

Extraction : Dissolve the crude residue in a water-immiscible organic solvent like ethyl acetate and wash with water to remove any remaining salts or highly polar impurities. Dry the organic layer over anhydrous sodium sulfate.

-

Final Purification : Purify the crude product by vacuum distillation. The boiling point is reported as 157-158 °C at 3 mmHg, which serves as a key indicator of the product's identity and purity.[1]

Synthesis Workflow Diagram

Caption: N-Alkylation synthesis workflow for this compound.

Physicochemical Property Analysis

The accurate determination of physicochemical properties is fundamental to predicting the behavior of a compound in various systems, from reaction media to biological membranes.

Core Properties & Measurement Techniques

-

Density (0.9 g/mL at 25 °C) : This value indicates that this compound is slightly less dense than water.[1][2] It is a critical parameter for fluid dynamics calculations and for converting between mass and volume.

-

Standard Protocol : Density is typically measured using a calibrated pycnometer or a digital density meter. The instrument is first calibrated with deionized water. The sample is then introduced, and its mass is measured at a precisely controlled temperature (e.g., 25.0 °C).

-

-

Refractive Index (1.475 at 20 °C) : This dimensionless number describes how fast light travels through the material.[1][3] It is a sensitive measure of purity and is useful for in-line process monitoring.

-

Standard Protocol : Measured using an Abbe refractometer. A few drops of the liquid are placed on the prism, and the instrument is adjusted until the boundary line is sharp and centered. The reading is taken at a standard wavelength (usually the sodium D-line, 589 nm) and temperature.

-

-

Boiling Point (157-158 °C at 3 mmHg) : The high boiling point, even under vacuum, reflects strong intermolecular van der Waals forces contributed by the long decyl chain.[1][2] This property is central to its purification by distillation.

-

Flash Point (>113 °C) : The flash point is the lowest temperature at which the liquid can vaporize to form an ignitable mixture in air.[3] A value above 100 °C classifies it as a combustible but not highly flammable liquid, which has important safety implications for storage and handling.

Experimental Characterization Workflow

Caption: Workflow for the physicochemical characterization of the compound.

Thermal Stability and Decomposition

Given its flash point of over 113 °C, this compound is thermally stable under typical laboratory conditions.[3] However, for high-temperature applications (approaching and exceeding 200 °C), its stability should be empirically determined.

-

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

A small, precisely weighed sample (5-10 mg) is placed in a TGA crucible (e.g., alumina).

-

The sample is heated in a controlled atmosphere (typically nitrogen to study thermal decomposition, or air to study oxidative decomposition).

-

A linear heating ramp is applied (e.g., 10 °C/min) from ambient temperature to a high temperature (e.g., 600 °C).

-

The TGA instrument records the sample's mass as a function of temperature. The onset temperature of mass loss is a key indicator of decomposition.

-

Solubility and Spectroscopic Profile

Solubility Characteristics

The amphiphilic nature of this compound governs its solubility.

-

Nonpolar Solvents : The long decyl chain provides significant lipophilicity, ensuring high solubility in nonpolar organic solvents like hexanes, toluene, and diethyl ether.

-

Polar Aprotic Solvents : It is expected to be miscible with polar aprotic solvents such as acetone, ethyl acetate, and acetonitrile.

-

Polar Protic Solvents : Solubility in highly polar protic solvents like water is expected to be low due to the dominance of the hydrophobic C10 chain. It will be more soluble in alcohols like ethanol and methanol than in water.

This solubility profile is advantageous in applications like liquid-liquid extraction, where it can act as an extractant for metal ions from aqueous solutions into an organic phase.[1]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the molecular structure post-synthesis.

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals:

-

A triplet around 0.8-0.9 ppm for the terminal methyl group (-CH₃) of the decyl chain.

-

A broad multiplet between 1.2-1.8 ppm for the methylene groups (-CH₂-) of the decyl chain.

-

A triplet around 3.8-4.0 ppm for the methylene group attached to the imidazole nitrogen (N-CH₂-).

-

A singlet around 2.3-2.4 ppm for the methyl group at the C2 position (C-CH₃).

-

Two singlets or doublets in the 6.8-7.2 ppm region for the two protons on the imidazole ring (C4-H and C5-H).

-

-

¹³C NMR : The carbon spectrum will confirm the presence of all 14 unique carbon atoms. Key signals include the aliphatic carbons of the decyl chain, the N-CH₂ carbon, the C-CH₃ carbon, and the three distinct carbons of the imidazole ring (C2, C4, C5).

-

FT-IR : The infrared spectrum would show strong C-H stretching vibrations around 2850-2950 cm⁻¹ from the alkyl chain and C=N and C=C stretching vibrations characteristic of the imidazole ring in the 1500-1650 cm⁻¹ region.

Conclusion

This compound is a compound whose physicochemical properties are a direct consequence of its unique amphiphilic structure. Its well-defined density, refractive index, and thermal properties make it a predictable and manageable substance in a research and development setting. The straightforward N-alkylation synthesis allows for its accessible production, while its solubility profile opens avenues for its use in biphasic systems. This guide provides the foundational data and experimental context necessary for scientists to confidently incorporate this compound into their work.

References

-

This compound | CAS 42032-30-4 . Chemical-Suppliers.com. [Link]

-

1-Decyl-2-methyl-1H-imidazole | C14H26N2 | CID 2775924 . PubChem. [Link]

-

Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study . National Institutes of Health (NIH). [Link]

-

1-Decylimidazole | C13H24N2 | CID 93164 . PubChem. [Link]

-

This compound (C14H26N2) . PubChemLite. [Link]

-

STUDY ON THE SYNTHESIS OF 1-DECYL-3-METHYLIMIDAZOLE IONIC LIQUIDS . ResearchGate. [Link]

-

(PDF) Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study . ResearchGate. [Link]

-

This compound . CAS Common Chemistry. [Link]

-

1-Decyl-1H-imidazole-2-methanol | C14H26N2O | CID 14452952 . PubChem. [Link]

-

Synthesis of 2-methylimidazole . Chemistry Stack Exchange. [Link]

-

Properties of substance: 1-methylimidazole . chemister.ru. [Link]

-

Crystal and Molecular Structure Analysis of 2-Methylimidazole . ResearchGate. [Link]

-

2-METHYLIMIDAZOLE . IARC Publications. [Link]

-

2-Methylimidazole | CAS#:693-98-1 . Chemsrc.com. [Link]

-

Surface tension values of some common test liquids for surface energy analysis . KRÜSS GmbH. [Link]

-

Thermal stability and flammability assessment of 1-ethyl-2, 3-dimethylimidazolium nitrate . ResearchGate. [Link]

-

Safety Data Sheet: 2-Methylimidazole . Carl ROTH. [Link]

Sources

- 1. This compound CAS#: 42032-30-4 [chemicalbook.com]

- 2. This compound | CAS 42032-30-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. 1-Decyl-2-methyl-1H-imidazole | C14H26N2 | CID 2775924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Decyl-2-methylimidazole (CAS: 42032-30-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Decyl-2-methylimidazole, a substituted imidazole derivative, has emerged as a versatile building block in synthetic chemistry and materials science. Its unique amphiphilic structure, combining a polar imidazole head with a nonpolar decyl tail, imparts properties that make it a valuable precursor for ionic liquids, a catalyst in organic transformations, and a ligand in coordination chemistry. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, synthesis and characterization, key applications with mechanistic insights, and detailed experimental protocols.

Core Chemical and Physical Properties

This compound is a combustible liquid at room temperature. Its key physical and chemical properties are summarized in the table below. The long decyl chain contributes to its lower water solubility compared to short-chain alkylimidazoles, a feature that is exploited in applications such as liquid-liquid extraction.

| Property | Value | Source(s) |

| CAS Number | 42032-30-4 | [1][2][3] |

| Molecular Formula | C₁₄H₂₆N₂ | [1][3] |

| Molecular Weight | 222.37 g/mol | [1] |

| Appearance | Liquid | |

| Boiling Point | 157-158 °C at 3 mmHg | [1][2] |

| Density | 0.9 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.475 | [1][2] |

| Flash Point | 113 °C (235.4 °F) - closed cup |

Synthesis and Characterization

The synthesis of this compound is typically achieved through the N-alkylation of 2-methylimidazole with a decyl halide. This is a standard nucleophilic substitution reaction where the nitrogen atom of the imidazole ring attacks the electrophilic carbon of the decyl halide.

General Synthesis Workflow

The diagram below illustrates the general workflow for the synthesis of this compound. The choice of base and solvent is critical for optimizing the reaction yield and minimizing side products.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative example for the laboratory-scale synthesis of this compound.

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-methylimidazole (1.0 eq).

-

Deprotonation: Dissolve the 2-methylimidazole in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF). Add a base, for example, sodium hydride (1.1 eq), portion-wise at 0 °C. Allow the mixture to stir for 30 minutes at room temperature.

-

Alkylation: Add 1-bromodecane (1.05 eq) dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water.

-

Extraction: Extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum will show characteristic peaks for the imidazole ring protons, the methyl group, and the decyl chain.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition.

Key Applications

The unique structure of this compound makes it a valuable compound in several fields.

Precursor to Ionic Liquids

This compound is a common starting material for the synthesis of imidazolium-based ionic liquids.[4][5] These ionic liquids are salts with low melting points and have applications as green solvents, electrolytes, and catalysts.[5][6] The synthesis involves the quaternization of the second nitrogen atom in the imidazole ring with an alkyl halide, followed by anion exchange.

Caption: Synthesis of imidazolium ionic liquids from this compound.

The properties of the resulting ionic liquid, such as its viscosity, conductivity, and solubility, can be tuned by varying the alkyl group (R) and the anion (X).[5]

Ligand in Coordination Chemistry and Catalysis

The nitrogen atoms in the imidazole ring of this compound can coordinate with metal ions, making it a useful ligand in coordination chemistry. It has been shown to participate in the extraction of Cu(II) complexes.[1][2] The length of the alkyl chain and steric effects can influence the efficiency of metal ion extraction.

The parent compound, 2-methylimidazole, is a known versatile catalyst in various organic reactions, including esterification, transesterification, and epoxide ring-opening.[7][8] The basic nitrogen atom acts as a Brønsted base, while the overall structure can facilitate proton transfer.[7] While specific catalytic applications of this compound are less documented, its structural similarity to other catalytically active imidazoles suggests potential in this area.

Antimicrobial and Antifungal Properties

Imidazolium-based ionic liquids with long alkyl chains have demonstrated antimicrobial and antifungal activity.[9][10] For instance, ionic liquids with dodecyl and hexadecyl chains have been shown to be effective against Candida albicans by disrupting the cell membrane.[9] Given that this compound is a precursor to such ionic liquids, it is a key component in the development of new antifungal agents.

Safety and Handling

This compound is classified as a warning-level hazard. It is known to cause skin and eye irritation and may cause respiratory irritation.[11]

Hazard Summary

| Hazard | Classification | Source(s) |

| Skin Irritation | Category 2 | |

| Eye Irritation | Category 2 | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3] In case of insufficient ventilation, wear a suitable respiratory mask.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][11] Use only outdoors or in a well-ventilated area.[3][11]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[3][11] It is classified as a combustible liquid.

Conclusion

This compound is a valuable and versatile chemical with a growing number of applications. Its utility as a precursor to tunable ionic liquids, its role in metal extraction, and its potential in catalysis and antimicrobial development make it a compound of significant interest to researchers in both academia and industry. Proper understanding of its synthesis, characterization, and safe handling is crucial for unlocking its full potential in scientific and technological advancements.

References

-

CAS Common Chemistry. (n.d.). This compound. Retrieved January 21, 2026, from [Link]

- Electronic Supplementary Information. (n.d.). Retrieved January 21, 2026, from a source providing general synthetic procedures.

- TCI Chemicals. (2025). SAFETY DATA SHEET.

- Lenarcik, B., & Kierzkowska, A. (2006). The influence of alkyl chain length and steric effect on extraction of zinc (II) complexes with 1-alkyl-2-methylimidazoles. Solvent Extraction and Ion Exchange, 24(3), 433-445.

- Fisher Scientific. (2012). SAFETY DATA SHEET.

-

ResearchGate. (2018). STUDY ON THE SYNTHESIS OF 1-DECYL-3-METHYLIMIDAZOLE IONIC LIQUIDS. Retrieved January 21, 2026, from [Link]

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

-

National Institutes of Health. (n.d.). Alkylimidazolium Ionic Liquids as Antifungal Alternatives: Antibiofilm Activity Against Candida albicans and Underlying Mechanism of Action. Retrieved January 21, 2026, from [Link]

- Chemical Synthesis Supplier. (n.d.). 2-Methylimidazole: The Versatile Catalyst for Chemical Synthesis.

- PubMed. (2012). The ionic liquid 1-alkyl-3-methylimidazolium demonstrates comparable antimicrobial and antibiofilm behavior to a cationic surfactant. Biofouling, 28(10), 1141-9.

-

Wikipedia. (n.d.). 2-Methylimidazole. Retrieved January 21, 2026, from [Link]

-

National Institutes of Health. (2024). Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review. Retrieved January 21, 2026, from [Link]

- Benchchem. (n.d.). Application Notes and Protocols: The Use of 1-Methylimidazole as a Catalyst in Organic Synthesis.

- Chemistry Stack Exchange. (n.d.). Synthesis of 2-methylimidazole. Retrieved January 21, 2026, from a discussion on the synthesis of 2-methylimidazole.

Sources

- 1. This compound CAS#: 42032-30-4 [chemicalbook.com]

- 2. This compound | 42032-30-4 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Ionic Liquids in Pharmaceutical and Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. The different applications of 2-methylimidazole_Chemicalbook [chemicalbook.com]

- 9. Alkylimidazolium Ionic Liquids as Antifungal Alternatives: Antibiofilm Activity Against Candida albicans and Underlying Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The ionic liquid 1-alkyl-3-methylimidazolium demonstrates comparable antimicrobial and antibiofilm behavior to a cationic surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

"molecular structure of 1-Decyl-2-methylimidazole"

An In-Depth Technical Guide to the Molecular Structure of 1-Decyl-2-methylimidazole

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of this compound, a compound of significant interest due to its applications as an ionic liquid precursor, a catalytic component, and a structural motif in medicinal chemistry. We will dissect its fundamental chemical identity, explore its three-dimensional conformation through both experimental and computational lenses, and provide detailed protocols for its structural elucidation. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this versatile molecule.

Core Molecular Identity and Physicochemical Properties

This compound is an N-substituted imidazole featuring a ten-carbon alkyl chain at the N1 position and a methyl group at the C2 position. This unique combination of a polar, aromatic headgroup (the imidazole ring) and a long, nonpolar aliphatic tail imparts amphiphilic character to the molecule, defining its physical properties and chemical reactivity.

The fundamental identifiers and key physicochemical properties are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 1-decyl-2-methyl-1H-imidazole | [1] |

| CAS Number | 42032-30-4 | [1][2] |

| Molecular Formula | C₁₄H₂₆N₂ | [1][2] |

| Molecular Weight | 222.37 g/mol | [1][2] |

| SMILES String | CCCCCCCCCCN1C=CN=C1C | [1] |

| InChI Key | BKFRZOZNMWIFLH-UHFFFAOYSA-N | [1] |

| Physicochemical Property | Value | Source |

| Physical Form | Liquid at 25 °C | [3] |

| Boiling Point | 157-158 °C at 3 mmHg | [2][4] |

| Density | 0.9 g/mL at 25 °C | [2][3] |

| Refractive Index (n20/D) | 1.475 | [2][4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |

The presence of the long decyl chain significantly influences these properties, leading to a relatively high boiling point and a density less than water. These characteristics are pivotal for its application in solvent extraction processes and as a component in ionic liquids.[2][4][5]

Dissection of the Molecular Architecture

The structure of this compound can be logically separated into two key domains: the imidazole core and the pendant alkyl chains.

Caption: 2D representation of this compound highlighting its core components.

The 2-Methylimidazole Headgroup

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. Key structural features include:

-

Aromaticity and Planarity : The ring is planar and aromatic, with delocalized π-electrons across the five atoms. This aromaticity is a cornerstone of its chemical stability and its ability to participate in π-stacking interactions in certain environments.

-

Substitution Effects :

-

The methyl group at the C2 position provides steric hindrance around the N1-C2-N3 region. This steric bulk can influence the coordination chemistry of the molecule when it acts as a ligand.

-

The decyl group at the N1 position breaks the symmetry of the parent imidazole ring and is the primary contributor to the molecule's lipophilicity.

-

The N1-Decyl Chain

The ten-carbon alkyl chain is the defining feature of this molecule's physical state and solubility.

-

Conformational Flexibility : The decyl chain is highly flexible due to the free rotation around its nine C-C single bonds. In the liquid state, it will adopt a multitude of conformations, contributing to the molecule's fluidity.

-

Hydrophobicity : This long aliphatic tail is strongly hydrophobic, driving the molecule's low solubility in water and high solubility in nonpolar organic solvents. This is a critical factor in its use for the solvent extraction of metal complexes.[5]

Methodologies for Structural Elucidation

Determining the precise molecular structure requires a combination of spectroscopic, crystallographic, and computational techniques. Each method provides a unique and complementary piece of the structural puzzle.

Experimental Protocol: X-ray Crystallography

X-ray crystallography provides unambiguous, high-resolution data on the solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions.

Objective : To determine the three-dimensional atomic arrangement of this compound in a single crystal.

Methodology :

-

Crystal Growth (Self-Validating Step) :

-

Dissolve high-purity this compound (>97%) in a suitable solvent system (e.g., a hexane/ethyl acetate mixture).

-

Employ a slow evaporation technique at a constant, cool temperature (e.g., 4 °C) over several days to weeks.

-

Causality: Slow evaporation is crucial to allow molecules to organize into a well-ordered crystal lattice rather than crashing out as an amorphous solid. The formation of a single, clear crystal with well-defined facets is the first validation of a successful procedure.

-

-

Crystal Mounting and Data Collection :

-

Select a suitable crystal and mount it on a goniometer head.

-

Place the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion of the atoms, which sharpens the diffraction data.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern using a modern detector (e.g., a CCD or CMOS detector).

-

-

Structure Solution and Refinement :

-

Process the collected data to obtain a set of structure factors.

-

Use direct methods or Patterson methods (e.g., with software like SHELXS) to solve the phase problem and generate an initial electron density map.[6]

-

Build an initial molecular model into the electron density map and refine the atomic positions and displacement parameters against the experimental data using least-squares minimization (e.g., with SHELXL).[6]

-

Trustworthiness: The refinement process is validated by monitoring the R-factor, a measure of the agreement between the calculated and observed structure factors. A low R-factor (typically < 0.05) indicates a high-quality, trustworthy structure.

-

Caption: Workflow for determining molecular structure using DFT calculations.

Structural Implications for Applications

The molecular structure of this compound is directly linked to its function, particularly in materials science and drug development.

Role as an Ionic Liquid Precursor

This compound is a common starting material for the synthesis of 1-decyl-3-methylimidazolium ([C₁₀MIM]⁺) based ionic liquids. [7]The N3 nitrogen of the imidazole ring can be alkylated (e.g., with a methyl group) to form the imidazolium cation. The long N1-decyl chain is a primary determinant of the resulting ionic liquid's properties, such as its viscosity, melting point, and miscibility with other liquids.

Significance in Drug Development

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. [8]* Pharmacophore : The imidazole core can act as a bioisostere for other functional groups and can participate in hydrogen bonding and metal coordination within enzyme active sites. [8]* Lipophilicity and Permeability : The decyl chain provides significant lipophilicity. In a drug development context, tuning the length of such an alkyl chain is a common strategy to optimize a drug candidate's ADME (absorption, distribution, metabolism, and excretion) properties, particularly its ability to cross cell membranes.

Conclusion

The molecular structure of this compound is a fascinating interplay between a planar, aromatic imidazole core and a flexible, hydrophobic decyl chain. This duality governs its physicochemical properties, making it a valuable building block for ionic liquids and a molecule of interest for probing structure-activity relationships in medicinal chemistry. Its complete structural elucidation, achieved through a synergistic application of experimental techniques like X-ray crystallography and computational methods such as DFT, provides the foundational knowledge required for its rational application and future development.

References

-

1-Decyl-2-methyl-1H-imidazole | C14H26N2 | CID 2775924 - PubChem. (URL: [Link])

-

This compound (C14H26N2) - PubChemLite. (URL: [Link])

-

This compound | CAS 42032-30-4 | Chemical-Suppliers. (URL: [Link])

-

1-Decylimidazole | C13H24N2 | CID 93164 - PubChem. (URL: [Link])

-

1-Decyl-1H-imidazole-2-methanol | C14H26N2O | CID 14452952 - PubChem. (URL: [Link])

-

STUDY ON THE SYNTHESIS OF 1-DECYL-3-METHYLIMIDAZOLE IONIC LIQUIDS - ResearchGate. (URL: [Link])

-

Synthesis of 2-methylimidazole - Chemistry Stack Exchange. (URL: [Link])

-

Crystal and Molecular Structure Analysis of 2-Methylimidazole - ResearchGate. (URL: [Link])

-

2-METHYLIMIDAZOLE - IARC Publications. (URL: [Link])

-

2-Methylimidazole - Wikipedia. (URL: [Link])

-

Structural investigation of (1-methylimidazole)-2,3,7,8,12,13,17,18-octaethylporphinatozinc( II) - PubMed. (URL: [Link])

-

Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed. (URL: [Link])

-

Two novel imidazole derivatives – Combined experimental and computational study - ScienceDirect. (URL: [Link])

-

The crystal structure of 1,2-dimethylimidazole, C5H8N2 - ResearchGate. (URL: [Link])

-

1-Methylimidazole - Wikipedia. (URL: [Link])

Sources

- 1. 1-Decyl-2-methyl-1H-imidazole | C14H26N2 | CID 2775924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 42032-30-4 [m.chemicalbook.com]

- 3. This compound | CAS 42032-30-4 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. This compound | 42032-30-4 [chemicalbook.com]

- 5. 1-癸基-2-甲基咪唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 1-Decyl-2-methylimidazole: Synthesis, Properties, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Decyl-2-methylimidazole is a substituted N-heterocyclic compound that has garnered significant attention for its versatile role as a chemical intermediate and functional material. Its unique molecular structure, featuring a hydrophilic imidazole head and a lipophilic decyl tail, imparts amphiphilic properties that are pivotal to its applications. This guide provides an in-depth analysis of its synthesis, physicochemical characteristics, and primary applications, with a focus on its function as a precursor for ionic liquids and as a high-performance corrosion inhibitor. Detailed experimental protocols, mechanistic diagrams, and safety considerations are presented to equip researchers with the foundational knowledge required for its effective utilization in laboratory and industrial settings.

Introduction to this compound

This compound (C₁₄H₂₆N₂) is an alkyl-substituted imidazole derivative. The core structure consists of a five-membered aromatic ring containing two nitrogen atoms—the imidazole moiety—which is functionalized with a methyl group at the 2-position and a ten-carbon alkyl (decyl) chain at the 1-position. This strategic combination of a polar, functionalizable head group and a nonpolar, hydrophobic tail makes it a crucial building block in materials science and organic synthesis.

Its primary significance lies in its role as a precursor to a class of advanced materials known as ionic liquids (ILs). By quaternizing the second nitrogen atom, a wide array of 1-decyl-2,3-dimethylimidazolium or other substituted imidazolium salts can be synthesized. These resulting ILs possess tunable properties such as thermal stability, conductivity, and solvency, making them valuable in catalysis, electrochemistry, and as "green" solvents.[1][2] Furthermore, the lone pair of electrons on the nitrogen atom and the overall molecular structure allow it to act as an effective corrosion inhibitor for various metals.[3][4]

Synthesis and Mechanism

The most common and efficient method for synthesizing this compound is through a direct N-alkylation reaction, which proceeds via a bimolecular nucleophilic substitution (Sɴ2) mechanism.[1]

Reaction: 2-Methylimidazole + 1-Bromodecane → this compound + Hydrobromic Acid

In this reaction, the nitrogen atom at the 1-position of the 2-methylimidazole ring acts as a nucleophile, attacking the electrophilic carbon atom of 1-bromodecane. The bromide ion serves as the leaving group. The presence of a base is often required to neutralize the hydrobromic acid byproduct and drive the reaction to completion. The steric hindrance from the methyl group at the 2-position ensures that the alkylation occurs regioselectively at the N-1 position.

Caption: Sɴ2 synthesis pathway of this compound.

Physicochemical Properties and Characterization

This compound is typically a liquid at room temperature with a faint characteristic odor.[5] Its properties are well-documented and critical for its application, handling, and storage. Accurate characterization is essential to confirm purity and structural integrity, commonly performed using NMR spectroscopy (¹H and ¹³C), Fourier-Transform Infrared Spectroscopy (FT-IR), and mass spectrometry.[1][2]

Table 1: Key Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₆N₂ | [6][7] |

| Molecular Weight | 222.37 g/mol | [5][6] |

| CAS Number | 42032-30-4 | [5][7][8] |

| Appearance | Liquid | [5][9] |

| Density | 0.9 g/mL at 25 °C | [5][7][8] |

| Boiling Point | 157-158 °C at 3 mmHg | [5][7][8] |

| Refractive Index (n20/D) | 1.475 | [5][7][8] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [5][9] |

Core Applications

The bifunctional nature of the this compound molecule is the primary driver of its utility across different scientific domains.

Precursor for Imidazolium-Based Ionic Liquids

The most prominent application of this compound is as a foundational precursor in the synthesis of 1,3-dialkylimidazolium ionic liquids.[1][10] The synthesis involves a second alkylation step (quaternization) at the N-3 position of the imidazole ring. This creates a cationic imidazolium core, which is then paired with an anion of choice.

The length of the decyl chain significantly influences the properties of the resulting ionic liquid, such as its melting point, viscosity, and hydrophobicity.[10] For instance, longer alkyl chains tend to decrease the melting point and increase the lipophilicity. The subsequent anion exchange (metathesis) allows for fine-tuning of the IL's properties for specific tasks, such as creating [DMIm]BF₄ (tetrafluoroborate) or [DMIm]PF₆ (hexafluorophosphate) salts.[2][10] These ILs are widely explored as solvents in organic synthesis, for biomass processing, and as electrolytes in electrochemical devices.[1][2]

Corrosion Inhibition

Imidazole derivatives are well-established as effective corrosion inhibitors for metals and alloys, particularly for steel in acidic environments.[3][11][12] this compound functions by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[3][4]

The inhibition mechanism involves:

-

Physisorption: Electrostatic interaction between the charged metal surface and the protonated imidazole ring.

-

Chemisorption: The lone pair of electrons on the nitrogen atoms and the π-electrons of the imidazole ring coordinate with the vacant d-orbitals of the metal atoms, forming a stable coordinate bond.[13]

The long decyl chain enhances this protective effect by creating a dense, hydrophobic layer that repels aqueous corrosive species. Studies have shown that its inhibition efficiency increases with concentration and that it acts as a mixed-type inhibitor, retarding both anodic and cathodic corrosion reactions.[3][4][13]

Experimental Protocol: Synthesis of a 1-Decyl-2-methylimidazolium-based Ionic Liquid

This protocol details a representative two-step synthesis of 1-decyl-3-methylimidazolium bromide ([DMIm]Br), a common ionic liquid, starting from 1-methylimidazole. A similar initial step is used for this compound synthesis, starting from 2-methylimidazole.

Objective: To synthesize and purify an imidazolium halide ionic liquid.

Materials:

-

1-Methylimidazole (or 2-Methylimidazole)

-

1-Bromodecane

-

Ethyl acetate (anhydrous)

-

Dichloromethane (DCM)

-

Sodium tetrafluoroborate (NaBF₄) (for optional anion exchange)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Step-by-Step Methodology

-

Step 1: Quaternization (Synthesis of [DMIm]Br)

-

Preparation: In a dry 250 mL round-bottom flask under a nitrogen atmosphere, combine 1-methylimidazole (e.g., 40 mmol) with a slight molar excess of 1-bromodecane (e.g., 48 mmol).[2]

-

Reaction: Stir the mixture vigorously. The reaction is often exothermic. Depending on the scale and desired reaction time, the mixture can be stirred at room temperature for several days or gently heated (e.g., 60-70 °C) for 24-48 hours to ensure complete conversion.[2][10]

-

Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. The product, [DMIm]Br, is often a viscous liquid or solid.

-

Purification: Wash the crude product multiple times with anhydrous ethyl acetate to remove any unreacted starting materials.[1] Decant the ethyl acetate layer. The remaining purified ionic liquid is then dried under high vacuum to remove residual solvent.

-

-

Step 2: Anion Exchange (Metathesis - Optional)

-

Preparation: Dissolve the synthesized [DMIm]Br (e.g., 20 mmol) in dichloromethane (DCM). In a separate flask, dissolve a slight molar excess of sodium tetrafluoroborate (NaBF₄) (e.g., 21 mmol) in deionized water.[10]

-

Reaction: Add the aqueous NaBF₄ solution to the DCM solution of the ionic liquid. Stir the resulting biphasic mixture vigorously at room temperature for 1-2 hours.[10]

-

Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate completely. Collect the lower organic (DCM) layer containing the new ionic liquid, [DMIm]BF₄.

-

Purification: Wash the organic layer with small portions of deionized water to remove any residual sodium bromide.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the DCM using a rotary evaporator. Further dry the final product under high vacuum to obtain the pure, hydrophobic ionic liquid.[1][10]

-

Caption: Experimental workflow for the synthesis of an imidazolium ionic liquid.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5][6][14] It is a combustible liquid.[5][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5][14] Work should be conducted in a well-ventilated area or a chemical fume hood.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][14] Keep away from heat, sparks, and open flames.

-

First Aid: In case of skin contact, wash immediately with plenty of water.[14] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present, and seek immediate medical attention.[14] If inhaled, move the person to fresh air.[14]

Always consult the most current Safety Data Sheet (SDS) before handling the compound.[14]

Conclusion and Future Outlook

This compound stands out as a versatile heterocyclic compound whose value is intrinsically linked to its amphiphilic structure. Its role as a key intermediate in the synthesis of task-specific ionic liquids continues to drive innovation in green chemistry, materials science, and energy storage. Concurrently, its efficacy as a corrosion inhibitor provides a practical solution for industrial asset protection. Future research is likely to focus on expanding the library of functionalized ionic liquids derived from this precursor and exploring its potential in other areas, such as catalysis and pharmaceutical intermediates, further cementing its importance in modern chemical science.

References

-

PubChem. (n.d.). 1-Decyl-2-methyl-1H-imidazole. Retrieved from PubChem website. [Link]

- Kroon, M. C., et al. (n.d.). Synthesis of imidazolium-based ionic liquids with linear and branched alkyl side chains.

- Sebhaoui, J., et al. (2020). Synthesis, Characterization and Corrosion Inhibition of decyl-2-[(5-methylisoxazol-2-yl)methyl]benzimidazole. Portugaliae Electrochimica Acta, 38, 281-297.

- Sigma-Aldrich. (2025). Safety Data Sheet for 1-Methylimidazole.

- Zhang, S., et al. (2018). Study on the Synthesis of 1-Decyl-3-methylimidazole Ionic Liquids. Ion Exchange and Adsorption.

- Gaikwad, S. D., & Holambe, M. S. (2017). Preparation of ionic liquids and synthesis of DHPM using ILS. International Journal of Research in Advent Technology.

- Bica, K., & Gmeiner, G. (2021). Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids. Molecules, 26(11), 3169.

- Sebhaoui, J., et al. (2020). Synthesis, Characterization and Corrosion Inhibition of decyl-2-[(5-methylisoxazol-2-yl)methyl]benzimidazole: Experimental and DFT Approaches.

- Fisher Scientific. (2012). Safety Data Sheet for 2-Methylimidazole.

- Iolitec. (2018). Safety Data Sheet for 2-Methylimidazole.

-

Chemical-Suppliers. (n.d.). This compound | CAS 42032-30-4. Retrieved from Chemical-Suppliers website. [Link]

-

Wikipedia. (n.d.). 2-Methylimidazole. Retrieved from Wikipedia website. [Link]

- Ech-Chihbi, E., et al. (2023). Imidazole Derivative as a Novel Corrosion Inhibitor for Mild Steel in Mixed Pickling Bath. Journal of Bio- and Tribo-Corrosion, 9(4), 59.

- Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet for 2-Methylimidazole.

- IARC. (2012). 2-Methylimidazole. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 101.

-

Chemistry Stack Exchange. (2025). Synthesis of 2-methylimidazole. Retrieved from Chemistry Stack Exchange website. [Link]

- Sivaraju, M., Kannan, K., & Elavarasan, S. (2009). Inhibiting properties of imidazole and 2-methylimidazole as corrosion inhibitor for mild steel in hydrochloric acid. Oriental Journal of Chemistry, 25(1).

- Abd El-Lateef, H. M., et al. (2024). Evaluation of ionic liquids based imidazolium salts as an environmentally friendly corrosion inhibitors for carbon steel in HCl solutions. Scientific Reports, 14(1), 1888.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. peacta.org [peacta.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound 97 42032-30-4 [sigmaaldrich.com]

- 6. 1-Decyl-2-methyl-1H-imidazole | C14H26N2 | CID 2775924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 42032-30-4 [m.chemicalbook.com]

- 8. This compound | 42032-30-4 [chemicalbook.com]

- 9. 1-癸基-2-甲基咪唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Synthesis, Characterisation, and In Vitro Evaluation of Biocompatibility, Antibacterial and Antitumor Activity of Imidazolium Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibiting properties of imidazole and 2-methylimidazole as corrosion inhibitor for mild steel in hydrochloric acid – Oriental Journal of Chemistry [orientjchem.org]

- 13. Evaluation of ionic liquids based imidazolium salts as an environmentally friendly corrosion inhibitors for carbon steel in HCl solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. echemi.com [echemi.com]

An In-depth Technical Guide to the Thermal Stability of 1-Decyl-2-methylimidazolium-Based Ionic Liquids

Introduction: The Critical Role of Thermal Stability in Ionic Liquid Applications

Ionic liquids (ILs), salts with melting points below 100°C, have emerged as highly versatile compounds with applications ranging from "green" solvents in chemical synthesis to advanced electrolytes and pharmaceutical agents.[1][2][3][4][5] Their negligible vapor pressure, high ionic conductivity, and wide electrochemical windows make them attractive alternatives to traditional volatile organic compounds.[2][4][6] The 1-decyl-2-methylimidazolium cation is a key building block for a variety of ILs, where the long decyl chain imparts specific hydrophobicity and the methyl group at the C2 position enhances cationic stability.

For researchers, scientists, and drug development professionals, understanding the thermal stability of these ILs is paramount.[7] High thermal stability is crucial for applications that involve elevated temperatures, such as in chemical reactions, separations, and material processing.[3][8] In the context of drug development, thermal stability data is essential for determining shelf-life, storage conditions, and the feasibility of thermal sterilization methods. This guide provides a comprehensive overview of the factors influencing the thermal stability of 1-decyl-2-methylimidazolium-based ILs, detailed methodologies for its determination, and insights into their decomposition pathways.

Part 1: Factors Influencing the Thermal Stability of 1-Decyl-2-methylimidazolium Ionic Liquids

The thermal stability of an ionic liquid is not an intrinsic property of the cation alone but is significantly influenced by the nature of the anion it is paired with.[9][10] The overall stability is a result of the complex interplay between the cation's structure and the anion's coordinating ability, nucleophilicity, and hydrophilicity.[10]

The Decisive Role of the Anion

The anion is often the primary determinant of an ionic liquid's thermal stability.[9][10] ILs with anions that are poor coordinators and have low nucleophilicity tend to exhibit higher thermal stability. For instance, ILs based on anions like bis(trifluoromethylsulfonyl)imide ([NTf₂]⁻) are known for their high decomposition temperatures, often exceeding 400°C.[9] Conversely, ILs with more nucleophilic anions, such as halides (e.g., Br⁻, Cl⁻) or carboxylates (e.g., acetate), generally have lower thermal stabilities.[2][11] This is because these anions can participate in decomposition reactions, such as nucleophilic attack on the alkyl chains of the cation.[8][12][13]

The Influence of the 1-Decyl-2-methylimidazolium Cation

While the anion plays a dominant role, the structure of the cation also significantly impacts thermal stability.

-

Alkyl Chain Length: Increasing the length of the alkyl chain on the imidazolium cation, in this case, the decyl group, can have a nuanced effect. Some studies suggest that longer alkyl chains can weaken the bonds within the cation, making it more susceptible to thermal decomposition.[9] A study on 1-alkyl-2,3-dimethylimidazolium nitrate ILs showed that thermal stability decreases as the alkyl chain length increases from ethyl to decyl.[14][15]

-

C2-Methylation: The presence of a methyl group at the C2 position of the imidazolium ring, as in 1-decyl-2-methylimidazole, generally enhances thermal stability. This is because it blocks the most acidic proton on the imidazolium ring (at the C2 position), preventing decomposition pathways that involve deprotonation by the anion.[8][10]

External Factors

Experimental conditions can also have a significant impact on measured thermal stability:

-

Atmosphere: The presence of oxygen or reactive gases can lower the decomposition temperature compared to an inert atmosphere like nitrogen.[9]

-

Heating Rate: In thermogravimetric analysis (TGA), the heating rate used can affect the observed onset decomposition temperature. Slower heating rates often result in lower decomposition temperatures as the sample has more time to decompose at a given temperature.[9]

-

Impurities: The presence of impurities, such as water or residual halides from synthesis, can significantly reduce the thermal stability of an ionic liquid.[10] Therefore, proper drying and purification are crucial for accurate assessment.

Part 2: Experimental Determination of Thermal Stability

Thermogravimetric analysis (TGA) is the most widely used technique to determine the thermal stability of ionic liquids.[2][8][9][16] TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Key Thermal Stability Parameters from TGA

Several parameters are used to characterize the thermal stability of an IL from a TGA curve:

-

Onset Decomposition Temperature (T_onset): The temperature at which the initial mass loss begins. This is a common metric for short-term thermal stability.[10]

-

Temperature at x% Mass Loss (T_x%): The temperature at which a certain percentage (e.g., 10% or 50%) of the initial mass has been lost.[9]

-

Peak Decomposition Temperature (T_peak): The temperature at which the rate of mass loss is at its maximum, determined from the derivative thermogravimetry (DTG) curve.[9]

Experimental Workflow: TGA Analysis

The following diagram illustrates a typical workflow for determining the thermal stability of a 1-decyl-2-methylimidazolium-based ionic liquid using TGA.

Caption: Workflow for TGA analysis of ionic liquid thermal stability.

Detailed Experimental Protocol for Non-Isothermal TGA

This protocol provides a step-by-step method for assessing the short-term thermal stability of a 1-decyl-2-methylimidazolium-based ionic liquid.

-

Sample Preparation:

-

Dry the ionic liquid sample under high vacuum at an elevated temperature (e.g., 50°C) for at least 48 hours to remove any volatile impurities, particularly water.[10] The use of a desiccant like phosphorus pentoxide (P₂O₅) is recommended.[10]

-

Verify the water content using Karl Fischer titration to ensure it is below a specified limit (e.g., 220 ppm).[10]

-

-

TGA Instrument Setup:

-

Sample Loading:

-

Experimental Parameters:

-

Data Collection and Analysis:

-

Record the sample mass as a function of temperature.

-

Plot the percentage mass loss versus temperature to obtain the TGA curve.

-

Calculate the first derivative of the TGA curve (d(mass)/dT) to obtain the DTG curve.

-

Determine the T_onset, T_10%, and T_peak from the respective curves.

-

Isothermal TGA for Long-Term Stability

For applications requiring prolonged exposure to high temperatures, isothermal TGA is a more relevant technique.[8][10] This method involves holding the sample at a constant temperature and monitoring mass loss over time.[8][10]

-

Protocol: A series of isothermal experiments can be performed at different temperatures below the T_onset determined from the non-isothermal scan.[14] For example, holding the sample at temperatures such as 240°C, 250°C, 260°C, and 270°C for several hours can reveal the long-term stability and decomposition kinetics.[14]

Part 3: Decomposition Mechanisms

The thermal decomposition of imidazolium-based ionic liquids can proceed through several pathways, primarily influenced by the nucleophilicity and basicity of the anion.

Sources

- 1. ajer.org [ajer.org]

- 2. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. An insight into pharmaceutical challenges with ionic liquids: where do we stand in transdermal delivery? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. mdpi.com [mdpi.com]

- 17. epfl.ch [epfl.ch]

An In-depth Technical Guide to the Solubility of 1-Decyl-2-methylimidazole in Organic Solvents

Introduction

1-Decyl-2-methylimidazole is a member of the 1-alkyl-2-methylimidazole class of compounds.[1][2] It is characterized by a ten-carbon alkyl chain attached to one of the nitrogen atoms of the imidazole ring and a methyl group at the C-2 position. These structural features impart a unique combination of properties, making it a subject of interest in various chemical applications, including as a precursor for ionic liquids and in extraction processes for metal ions like Cu(II).[1] Understanding the solubility of this compound in different organic solvents is crucial for its effective use in synthesis, formulation, and process design, particularly in the fields of materials science, catalysis, and drug development.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, including a theoretical framework for predicting its behavior, a detailed experimental protocol for quantitative solubility determination, and an analysis of the key molecular factors governing its solubility.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₆N₂ | [2] |

| Molecular Weight | 222.37 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 157-158 °C at 3 mmHg | [1] |

| Density | 0.9 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.475 | [1] |

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative expression of the underlying intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The dissolution process is thermodynamically favorable when the energy released from solute-solvent interactions is comparable to or greater than the energy required to overcome solute-solute and solvent-solvent interactions.

Intermolecular Forces at Play

The solubility of this compound is dictated by a combination of intermolecular forces:

-

Van der Waals Forces (London Dispersion Forces): The long decyl chain contributes significantly to the molecule's nonpolar character, leading to substantial van der Waals interactions. These forces will be most significant when interacting with nonpolar solvents.

-

Dipole-Dipole Interactions: The imidazole ring possesses a dipole moment due to the presence of electronegative nitrogen atoms. This allows for dipole-dipole interactions with polar solvent molecules.

-

Hydrogen Bonding: While the this compound itself is not a hydrogen bond donor (as both nitrogen atoms are substituted), the nitrogen atoms can act as hydrogen bond acceptors. This is a critical factor for its solubility in protic solvents like ethanol.

Caption: Intermolecular forces governing the solubility of this compound.

Influence of Molecular Structure on Solubility

-

The Decyl Chain: The long C10 alkyl chain is the dominant structural feature and imparts significant nonpolar character to the molecule. This suggests a higher affinity for and, therefore, better solubility in nonpolar organic solvents. As the alkyl chain length of 1-alkylimidazoles increases, their hydrophobic character is enhanced.

-

The Imidazole Ring: The polar imidazole core allows for interactions with polar solvents. However, the bulky decyl group can sterically hinder the approach of solvent molecules to the polar ring, potentially limiting solubility in highly polar solvents.

-

The C-2 Methyl Group: Methylation at the C-2 position of the imidazole ring is known to affect the physicochemical properties of related ionic liquids.[3][4] This substitution can influence the packing of the molecules and their interactions with solvents. The presence of the methyl group can sterically hinder interactions with the imidazole ring, which may slightly reduce solubility in polar solvents compared to its unmethylated counterpart.[3]

Predicted Solubility in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar | High / Miscible | The nonpolar decyl chain will have strong van der Waals interactions with the nonpolar hexane molecules. |

| Toluene | Nonpolar (Aromatic) | High / Miscible | Similar to hexane, the nonpolar character dominates. The aromatic nature of toluene may also engage in weak π-π interactions with the imidazole ring. |

| Dichloromethane | Polar Aprotic | Moderate to High | The polarity of dichloromethane can interact with the dipole of the imidazole ring, while its organic nature is compatible with the decyl chain. |

| Acetone | Polar Aprotic | Moderate | Acetone is more polar than dichloromethane. The compatibility will depend on the balance between the polar-polar interactions of the ketone and imidazole ring and the nonpolar interactions. |

| Ethanol | Polar Protic | Moderate | Ethanol can act as a hydrogen bond donor to the nitrogen atoms of the imidazole ring. However, the large nonpolar decyl chain may limit miscibility. |

| Water | Polar Protic | Very Low | The hydrophobic nature of the long decyl chain is expected to make this compound poorly soluble in water.[5] |

Experimental Determination of Solubility